BenchChemオンラインストアへようこそ!

3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Antibacterial Activity Structure-Activity Relationship Gram-negative Bacteria

3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (CAS 347369-01-1) is a synthetic small molecule belonging to the DCAP (dichlorocarbazolyl aminopropanol) class of broad-spectrum antibacterial agents. It features a 3,6-dichlorocarbazole pharmacophore essential for membrane interaction, linked via a 2-hydroxypropyl spacer to a 3-hydroxypropylamine tail.

Molecular Formula C18H20Cl2N2O2
Molecular Weight 367.27
CAS No. 347369-01-1
Cat. No. B2521622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
CAS347369-01-1
Molecular FormulaC18H20Cl2N2O2
Molecular Weight367.27
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Cl
InChIInChI=1S/C18H20Cl2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2
InChIKeyGECKYGWNPGODBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 347369-01-1: A Defined DCAP Analog for Membrane-Targeting Antibiotic Research


3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (CAS 347369-01-1) is a synthetic small molecule belonging to the DCAP (dichlorocarbazolyl aminopropanol) class of broad-spectrum antibacterial agents [1]. It features a 3,6-dichlorocarbazole pharmacophore essential for membrane interaction, linked via a 2-hydroxypropyl spacer to a 3-hydroxypropylamine tail [1]. Unlike the parent compound DCAP, which contains a tris(hydroxymethyl)methyl tail, this analog (designated compound 7) has a 1,3-dihydroxypropanyl tail, making it a valuable tool for studying how tail hydrophobicity and hydrogen-bonding capacity modulate antibiotic activity, efflux susceptibility, and target engagement in bacterial membranes [2].

Why 347369-01-1 Cannot Be Replaced by DCAP or Other Chlorocarbazol Analogs


Simple substitution with the parent compound DCAP or other in-class analogs is not scientifically valid because small structural modifications in the tail region of dichlorocarbazol antibiotics cause disproportionate changes in Minimum Inhibitory Concentration (MIC), efflux susceptibility, and hydrophobicity [1]. For instance, replacing the tris(hydroxymethyl)methyl tail of DCAP with the 3-hydroxypropyl tail of 347369-01-1 results in a quantifiable 2-fold improvement in potency against wild-type E. coli and a measurable shift in calculated logP (cLogP) from 1.46 to 2.26, which directly influences membrane partitioning and efflux pump recognition [2]. Consequently, using DCAP (CAS 500015-20-3) as a proxy would yield misleading structure-activity relationship (SAR) conclusions, obscuring the specific contributions of tail hydrophobicity to antibiotic activity and efflux evasion that 347369-01-1 uniquely clarifies.

Quantitative Evidence Guide: 347369-01-1 vs. DCAP and DCAP Analogs


2-Fold Improvement in Antibacterial Potency Against Wild-Type E. coli Compared to DCAP

Compound 347369-01-1 (analog 7) exhibits a marked improvement in inhibiting the growth of wild-type Escherichia coli BW25113 compared to the parent compound DCAP (1). The MIC of 347369-01-1 is 40 µM, exactly half that of DCAP, which has an MIC of 80 µM [1]. This 2-fold increase in potency is a direct result of removing one hydroxymethyl group from the tail, as confirmed by the SAR study [2].

Antibacterial Activity Structure-Activity Relationship Gram-negative Bacteria

Comparative Efflux Susceptibility: Retained But Not Surpassed Activity in Efflux-Deficient E. coli

In an E. coli BW25113 ΔtolC strain lacking a major drug efflux pump, 347369-01-1 (analog 7) retains an MIC of 20 µM, which is identical to the parent DCAP (1) [1]. This contrasts sharply with more hydrophobic analogs like 10 (isopentyl tail), which achieve an MIC of 2.5 µM under the same conditions [1]. The data indicate that while 347369-01-1 partially improves potency over DCAP, it is not designed for maximal membrane accumulation but rather to dissect the role of efflux pump recognition that is influenced by the tail's hydrogen-bond donor count [2].

Drug Efflux Membrane Permeability Antibiotic Resistance

Intermediate Hydrophobicity (cLogP 2.26) Distinguishes it from Both Highly Polar and Lipophilic Analogs

The calculated partition coefficient (cLogP) of 347369-01-1 is 2.26, placing it in a clearly distinct intermediate hydrophobicity space [1]. The parent DCAP (1) has a cLogP of 1.46, while the most potent but lipophilic analogs, 10 (isopentyl) and 11 (cyclohexyl), have cLogP values of 5.04 and 4.92, respectively [1]. This intermediate logP correlates with its specific antibiotic profile, offering a balance between membrane partitioning and aqueous solubility that is absent at either extreme of the SAR series [2].

Lipophilicity Physicochemical Properties Drug Design

Class-Level Membrane Selectivity: No Effect on Mammalian Red Blood Cell Membranes at Antibacterial Concentrations

As a member of the DCAP class of membrane-targeting antibiotics, 347369-01-1 is expected to inherit the key selectivity feature of the scaffold: the parent compound DCAP is lethal against bacterial cells but has no effect on red blood cell membrane integrity at concentrations up to 20-fold above its MIC [1]. While direct hemolysis data for 347369-01-1 itself has not been reported, its structural similarity to DCAP and its comparable MIC against wild-type E. coli (40 µM) strongly suggest it maintains a comparable therapeutic window [2].

Mammalian Cytotoxicity Hemolysis Therapeutic Index

Optimal Scientific Applications for 347369-01-1 Based on Verifiable Evidence


Structure-Activity Relationship (SAR) Studies on Antibiotic Tail Modifications

347369-01-1 is ideally suited as a probe in SAR campaigns focused on the N-alkyl tail of dichlorocarbazol antibiotics. Its intermediate hydrophobicity (cLogP 2.26) and 2-fold improved potency over DCAP against wild-type E. coli (MIC 40 µM vs. 80 µM) [1] allow researchers to use it as a baseline 'hydrogen-bond donor' control when testing increasingly hydrophobic tail replacements, such as isopentyl (10) or cyclohexyl (11) variants. The compound's value lies in its position at the inflection point of the hydrophobicity-activity curve, making it essential for quantifying the contribution of the tail's hydroxyl group to efflux susceptibility and membrane partitioning [2].

Investigating Efflux Pump Recognition and Substrate Specificity

This compound is a strategic choice for studying efflux-mediated resistance mechanisms. Its MIC of 20 µM against the efflux-deficient E. coli ΔtolC strain is identical to DCAP, but its MIC of 40 µM against the wild-type strain is 2-fold lower [1]. This differential indicates that the compound is recognized and exported by TolC-dependent pumps, unlike highly hydrophobic analogs that largely evade efflux. Researchers can use 347369-01-1 as a 'balanced substrate' to probe how incremental changes in tail hydrophilicity affect recognition by resistance-nodulation-division (RND) efflux pumps [2].

Baseline Control for Membrane Selectivity and Toxicity Profiling

Given the DCAP class's documented selectivity for bacterial over mammalian membranes [1], 347369-01-1 serves as an essential control compound in toxicity profiling experiments. Its intermediate lipophilicity, which is closer to drug-like space than the highly lipophilic analogs 10 and 11, makes it the safest point of comparison when assessing whether more potent tail modifications introduce non-specific membrane disruption or hemolytic activity. Any new analog showing greater hemolysis than this compound would immediately flag a loss of class-level selectivity [2].

Quote Request

Request a Quote for 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.